molecular formula C15H17BrN2O3S2 B3698523 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3698523
M. Wt: 417.3 g/mol
InChI Key: IVGUBFGEMLXSHE-UHFFFAOYSA-N
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Description

The compound “1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This particular compound has additional functional groups attached to the piperazine ring, including a 5-bromo-2-thienylsulfonyl group and a 2-methoxyphenyl group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the reaction of the corresponding piperazine with the appropriate sulfonyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular formula of this compound is C8H11BrN2O2S2 . It contains a piperazine ring, which is a heterocyclic amine, and also has a sulfonyl group attached to a thiophene ring (5-bromo-2-thienylsulfonyl) and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a piperazine derivative, it is likely to be a solid at room temperature . Other properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are widely studied for their potential pharmacological activities, so this compound could be of interest in drug discovery and medicinal chemistry research .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S2/c1-21-13-5-3-2-4-12(13)17-8-10-18(11-9-17)23(19,20)15-7-6-14(16)22-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGUBFGEMLXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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